molecular formula C19H22N4O2S2 B2632919 N-[4-(dimethylamino)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1260927-13-6

N-[4-(dimethylamino)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2632919
CAS No.: 1260927-13-6
M. Wt: 402.53
InChI Key: NRSWTCUAUHCLCQ-UHFFFAOYSA-N
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Description

Structure and Molecular Properties The compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a propyl group at position 3 and a sulfanyl acetamide moiety linked to a 4-(dimethylamino)phenyl group. Its molecular formula is C₁₉H₂₃N₅O₂S₂, with a molecular weight of 441.55 g/mol.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S2/c1-4-10-23-18(25)17-15(9-11-26-17)21-19(23)27-12-16(24)20-13-5-7-14(8-6-13)22(2)3/h5-9,11H,4,10,12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSWTCUAUHCLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thienopyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Introduction of the Dimethylamino Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a dimethylamino group, often using dimethylamine as the reagent.

    Attachment of the Acetamide Moiety: This is typically done through an acylation reaction, where an acetic acid derivative reacts with the amine group on the thienopyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thienopyrimidine core to a more saturated system.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions used but can include sulfoxides, sulfones, alcohols, and various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analog: 2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

  • Molecular Formula : C₂₃H₂₀F₃N₃O₃S₂
  • Molecular Weight : 507.55 g/mol
  • Key Differences: Substituents: A trifluoromethoxy group replaces the dimethylamino group on the phenyl ring, introducing electron-withdrawing properties. The pyrimidinone core has a p-tolyl (4-methylphenyl) group instead of propyl.
  • Implications: The trifluoromethoxy group may reduce basicity and alter receptor-binding affinity compared to the dimethylamino group.

Structural Analog: 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide

  • Molecular Formula : C₂₄H₂₃N₅O₅S
  • Molecular Weight : 493.53 g/mol
  • Key Differences: Core Structure: A pentanamide backbone replaces the thienopyrimidinone core. Functional Groups: A pyridinyl sulfamoyl group is present instead of the sulfanyl acetamide linkage.
  • Implications :
    • The pyridinyl group may enable metal coordination or π-stacking interactions absent in the target compound.
    • The sulfamoyl linkage could influence solubility and membrane permeability differently than the sulfide group.

Pharmacological Analog: Belonosudil (ROCK Inhibitor)

  • Molecular Formula : C₂₄H₂₄N₆O₂
  • Molecular Weight : 452.49 g/mol
  • Key Differences: Core Structure: A quinazoline ring replaces the thienopyrimidinone. Substituents: An isopropyl group is attached instead of dimethylamino.
  • Implications: The quinazoline core’s larger aromatic system may enhance π-π interactions with kinase ATP-binding pockets.

Data Table: Comparative Molecular and Structural Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
Target Compound C₁₉H₂₃N₅O₂S₂ 441.55 Propyl, dimethylaminophenyl Thienopyrimidinone, sulfanyl acetamide
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide C₂₃H₂₀F₃N₃O₃S₂ 507.55 p-Tolyl, trifluoromethoxyphenyl Thienopyrimidinone, trifluoromethoxy
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 Pyridinyl sulfamoyl, pentanamide Isoindolinone, sulfamoyl linkage
Belonosudil C₂₄H₂₄N₆O₂ 452.49 Quinazoline, isopropyl Quinazoline core, acetamide linkage

Research Findings and Implications

  • Lipophilicity: The propyl substituent on the thienopyrimidinone core may improve membrane permeability relative to bulkier aromatic groups (e.g., p-tolyl) .
  • Metabolic Stability : Sulfanyl linkages (target compound) are less prone to enzymatic hydrolysis than sulfamoyl groups ( compound), suggesting longer half-life .

Limitations and Gaps

  • Biological Data: No direct efficacy or potency data for the target compound are provided in the evidence, limiting pharmacological comparisons.
  • Structural Diversity: Analogs like Belonosudil and the pyrido[4,3-d]pyrimidine compound have distinct cores, making direct mechanistic parallels challenging.

Biological Activity

N-[4-(dimethylamino)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications based on diverse research findings.

Structural Characteristics

The compound is characterized by the following molecular features:

  • Molecular Formula : C19H22N4O2S2
  • Molecular Weight : Approximately 402.53 g/mol
  • Functional Groups : The presence of a thienopyrimidine core, a dimethylamino group, and a sulfanyl acetamide moiety suggests diverse biological interactions and potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Preliminary studies suggest significant anticancer properties. The compound's structural analogs have been noted for their ability to inhibit cancer cell proliferation. For instance:

  • Cell Lines Tested : Various studies have evaluated the compound against multiple cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
  • Inhibitory Concentrations : IC50 values indicate effective inhibition at concentrations less than 10 µM in some cases, suggesting potent anticancer activity comparable to established chemotherapeutics like doxorubicin .

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to involve:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Interactions with cellular receptors that may alter signaling pathways related to tumor growth and survival .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several critical steps:

  • Formation of Thienopyrimidine Core : This involves the reaction of appropriate precursors under controlled conditions to yield the thienopyrimidine structure.
  • Introduction of Dimethylamino Group : This step enhances the compound's solubility and potential bioactivity.
  • Sulfanyl Acetamide Moiety Addition : The final step incorporates the sulfanyl acetamide group, crucial for the compound's biological activity .

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds within the thienopyrimidine class. A notable case study involved the evaluation of a related compound against acute biphenotypic leukemia cells, demonstrating significant growth inhibition at low concentrations .

CompoundCell LineIC50 (µM)Mechanism
N-[4-(dimethylamino)phenyl]-...MCF-7<10Enzyme Inhibition
Analog AA5495Receptor Modulation
Analog BHepG27Apoptosis Induction

Q & A

Q. What are the typical synthetic routes for preparing N-[4-(dimethylamino)phenyl]-2-({4-oxo-3-propyl-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, and what reaction conditions are critical?

The synthesis involves multi-step organic reactions, starting with the formation of the thieno[3,2-d]pyrimidin-4-one core, followed by sulfanyl acetamide coupling. Key steps include:

  • Core formation : Cyclization of thiophene and pyrimidine precursors under reflux in polar solvents (e.g., DMF or ethanol) at 80–100°C .
  • Sulfanyl introduction : Thiolation using thiourea or Lawesson’s reagent, requiring anhydrous conditions .
  • Acetamide coupling : Nucleophilic substitution with N-[4-(dimethylamino)phenyl] acetamide derivatives in the presence of bases like K₂CO₃ . Critical conditions include solvent polarity, temperature control (±2°C), and catalyst selection (e.g., triethylamine for deprotonation) .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological validation involves:

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylamino phenyl at δ 2.8–3.1 ppm) and sulfanyl linkage (δ 4.1–4.3 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~470) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

Q. What are the key physicochemical properties influencing experimental design?

  • Solubility : Moderate solubility in DMSO and ethanol, necessitating stock solutions in DMSO for biological assays .
  • Stability : Degrades at >150°C; store at –20°C under inert atmosphere .
  • Reactivity : Susceptible to oxidation at the sulfanyl group; avoid exposure to strong oxidizers .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, and what are common pitfalls?

Yield optimization strategies include:

  • Solvent selection : Use ethanol for thiolation (yields ~65%) vs. DMF for acetamide coupling (yields ~75%) .
  • Catalyst tuning : Replace K₂CO₃ with DBU for sterically hindered intermediates, improving yields by 15–20% . Common pitfalls:
  • Byproduct formation : Monitor TLC (Rf = 0.4 in ethyl acetate/hexane 3:7) to isolate intermediates .
  • Moisture sensitivity : Use molecular sieves during thiourea reactions to prevent hydrolysis .

Q. How do structural modifications (e.g., substituent changes) impact biological activity, and how can contradictions in literature data be resolved?

Structural-activity relationships (SAR) for analogs suggest:

SubstituentBiological ActivityReference
4-MethylphenylAnticancer (IC₅₀ = 8.2 μM)
4-FluorophenylEnzyme inhibition (Ki = 12 nM)
3,5-DimethylphenylAntimicrobial (MIC = 2 μg/mL)
Contradictions arise from assay variability (e.g., cell line specificity). Mitigate by:
  • Standardizing protocols (e.g., MTT assay at 48h incubation) .
  • Cross-validating with crystallography (e.g., hydrogen bonding patterns in active sites) .

Q. What methodologies are recommended for studying target interactions and resolving conflicting mechanistic data?

Advanced approaches include:

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to kinases or receptors .
  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 3ERT for estrogen receptors) .
  • Metabolomics : LC-MS/MS to track metabolic stability and off-target effects .

Q. How can researchers address discrepancies in reported solubility and stability data across studies?

Discrepancies often stem from:

  • Solvent purity : Use HPLC-grade solvents for reproducibility .
  • pH effects : Test solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) .
  • Storage conditions : Compare degradation rates under argon vs. ambient air .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in biological assays?

  • Nonlinear regression : Fit IC₅₀ curves using GraphPad Prism (four-parameter logistic model) .
  • ANOVA with post-hoc tests : Compare treatment groups (p < 0.05, n ≥ 3 replicates) .

Q. How should researchers design experiments to evaluate synergistic effects with other therapeutics?

  • Combinatorial screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
  • Isobolograms : Identify additive/synergistic interactions (e.g., FIC ≤ 0.5) .

Q. What computational tools are recommended for predicting ADMET properties?

  • ADMET Prediction : SwissADME for bioavailability radar .
  • Toxicity : ProTox-II to estimate LD₅₀ and hepatotoxicity risks .

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